(4-Fluorocyclohexyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Selective Inhibition of MAO-B : Benzyl-dimethyl-silyl-methanamines, including 4-fluorobenzyl-dimethyl-silyl-methanamine, have shown potential as potent inhibitors of rat brain MAO-B, suggesting their utility in developing anti-Parkinsonian agents (Danzin et al., 1989).
Antidepressant-like Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including those related to 4-fluorocyclohexyl)methanamine, have shown promising antidepressant-like activity, with high selectivity and favorable drug-like properties (Sniecikowska et al., 2019).
Catalysis in Organic Chemistry : Compounds related to (4-Fluorocyclohexyl)methanamine hydrochloride have been used as ligands in N-heterocyclic ruthenium(II) complexes, demonstrating high efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).
Isolation of Branched Acyclic Polyamines : Ethylidynetris(methanamine) and related compounds have been synthesized and isolated efficiently using techniques like cation-exchange chromatography, indicating their potential in various chemical processes (Geue & Searle, 1983).
Synthesis of Antidepressant Drugs : this compound related compounds have been utilized in the synthesis of effective antidepressants like sertraline hydrochloride, showcasing their role in pharmaceutical manufacturing (Vukics et al., 2002).
Synthesis of 4-Fluorocyclohexa-2,5-dienone Derivatives : These derivatives have been synthesized using N-Fluoro-1,4-diazoniabicyclo[2.2.2]octane Salt Analogues, demonstrating the versatility of this compound in organic synthesis (Stavber et al., 1999).
Method Development in Forensic Science : The compound's analogues have been identified and characterized in forensic samples, indicating its relevance in forensic science and toxicology (Mestria et al., 2021).
Chiral Discrimination in Chemical Analysis : The separation of enantiomers of related compounds has been achieved using specific stationary phases, highlighting its importance in analytical chemistry (Bereznitski et al., 2002).
Analysis in Pharmaceutical Preparations : Techniques like micellar liquid chromatography have been employed for the analysis of flunarizine hydrochloride and its degradation products, demonstrating the analytical applications of these compounds (El-Sherbiny et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
(4-fluorocyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7H,1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOREPWSMPCWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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